Cas no 944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine)

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure
944401-57-4 structure
Product Name:5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
CAS-Nr.:944401-57-4
MF:C12H16BF3N2O2
MW:288.073853492737
MDL:MFCD12923420
CID:834825
PubChem ID:57416499
Update Time:2024-10-25

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-Pyridinamine
    • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ami
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine (ACI)
    • [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridyl]amine
    • 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
    • MFCD12923420
    • 5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-trifluoroMethylpyridin-2-amine
    • 944401-57-4
    • C12H16BF3N2O2
    • BS-17911
    • BCP18558
    • RB2102
    • 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • CS-M0295
    • AKOS015998590
    • FT-0686181
    • 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridm-2-amine
    • SCHEMBL855843
    • DTXSID30726165
    • SB82299
    • A859425
    • (6-AMINO-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • A1-22024
    • MDL: MFCD12923420
    • Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18)
    • InChI-Schlüssel: AHNBKJSRXQDYEO-UHFFFAOYSA-N
    • Lächelt: FC(C1C=C(N)N=CC=1B1OC(C)(C)C(C)(C)O1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 288.12600
  • Monoisotopenmasse: 288.1256924g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 360
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 57.4Ų

Experimentelle Eigenschaften

  • Dichte: 1.23
  • Wasserteilungskoeffizient: Slightly soluble in water.
  • PSA: 57.37000
  • LogP: 2.56300

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Sicherheitsinformationen

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM135779-10g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 95%
10g
$3312 2021-08-05
Alichem
A029186184-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 97%
1g
$386.88 2023-08-31
Fluorochem
212880-250mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 95%
250mg
£154.00 2022-03-01
Fluorochem
212880-1g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 95%
1g
£434.00 2022-03-01
Fluorochem
212880-5g
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 95%
5g
£1538.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A128909-250mg
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 ≥95.0%
250mg
¥699.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A128909-1g
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 ≥95.0%
1g
¥2159.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021594-1g
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 95%
1g
¥2592 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021594-250mg
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 95%
250mg
¥840 2024-07-19
ChemScence
CS-M0295-100mg
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
944401-57-4 ≥98.0%
100mg
$105.0 2022-04-26

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  24 h, rt → 115 °C
Referenz
Preparation of pyrimidine compounds as PI3K inhibitors
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  24 h, rt → 115 °C
Referenz
Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N,N-Dimethylaniline ;  5 h, 120 °C
Referenz
Preparation of triazine compounds as antitumor agent
, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Referenz
Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C; 115 °C → rt
Referenz
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ;  8 h, 115 °C; 115 °C → rt
Referenz
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Method of inhibiting hamartoma tumor cells
, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C; 115 °C → rt
Referenz
Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  18 h, 115 °C
Referenz
Preparation of heterocyclic compounds as biogenic amine transport modulators
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
Referenz
Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
Referenz
Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
Referenz
Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Referenz
Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Pi 3-kinase inhibitors and methods of their use
, United States, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
High selectivity substituted pyrimidine PI3K inhibitor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation
, United Kingdom, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  8 h, 115 °C
Referenz
Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer
Burger, Matthew T.; Pecchi, Sabina; Wagman, Allan; Ni, Zhi-Jie; Knapp, Mark; et al, ACS Medicinal Chemistry Letters, 2011, 2(10), 774-779

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Raw materials

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:944401-57-4)5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Bestellnummer:A859425
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:18
Preis ($):260.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:944401-57-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Bestellnummer:sfd20650
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:38
Preis ($):discuss personally
Email:sales2@senfeida.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:944401-57-4)5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
A859425
Reinheit:99%
Menge:1g
Preis ($):260.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:944401-57-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
sfd20650
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Email